2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline
Description
2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline (molecular formula: C₂₃H₂₆N₂O₄) is a tetracyclic isoquinoline alkaloid characterized by four methoxy groups at positions 2, 3, 10, and 11, along with a methyl substituent at position 6. This compound shares structural motifs with natural protoberberine alkaloids like tetrahydropalmatine (rotundine), which is known for its analgesic and sedative properties .
Properties
IUPAC Name |
2,3,10,11-tetramethoxy-8-methyl-8H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRVLYCRGOAIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2C=C3N1C=CC4=CC(=C(C=C43)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline typically involves multi-step organic reactions. The synthetic routes often start with simpler isoquinoline derivatives, which undergo a series of methylation and methoxylation reactions to introduce the methoxy groups at the desired positions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, yielding hydroxyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline involves its interaction with molecular targets, such as enzymes or receptors. The methoxy groups and the isoquinoline core play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity : The 8-methyl and tetramethoxy groups increase logP values, favoring blood-brain barrier penetration compared to hydroxylated variants .
- Solubility: Cationic derivatives (e.g., indolo[2,1-a]isoquinolinium iodide) exhibit higher aqueous solubility due to ionic character .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Methoxy groups at positions 2,3,10,11 are critical for receptor binding, as seen in protoberberine alkaloids . C-8 methyl substitution reduces metabolic oxidation, enhancing half-life compared to non-methylated analogs .
- Contradictions :
- While some tetramethoxy derivatives show strong smooth muscle inhibition (e.g., −74% activity in compound 7e ), others with indolo or hydroxylated scaffolds prioritize alternate pathways (e.g., antioxidant effects in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
